molecular formula C13H9N3O2 B1418234 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1306739-05-8

2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No. B1418234
M. Wt: 239.23 g/mol
InChI Key: MXCFHMLWQVPGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is a highly bioactive and multipurpose heterocyclic motif . It has applications in drugs, natural products, agrochemicals, material science, and organic synthesis . The compound has a CAS Number of 1306739-05-8, a molecular weight of 239.23, and its InChI key is MXCFHMLWQVPGQX-UHFFFAOYSA-N .


Synthesis Analysis

Various routes have been developed to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These include cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one is represented by the InChI code 1S/C13H9N3O2/c17-11-10 (9-5-2-1-3-6-9)12 (18)16-8-4-7-14-13 (16)15-11/h1-8,17H .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the metal-free C-3 chalcogenation to synthesize 3-ArS/ArSe derivatives . It has also been alkylated under solid–liquid phase transfer catalysis conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.23 . It is recommended to be stored at temperatures between 28°C .

Scientific Research Applications

  • Summary of the Application : The compound “2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one” has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives . These derivatives have high yields (up to 95%) and are important in various fields, including pharmaceuticals, bioactive compounds, and polymer materials .
  • Methods of Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised for this purpose. This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . It also highlights broad functional group tolerance .
  • Results or Outcomes : The method results in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Future Directions

The compound and its derivatives are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on further exploring the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

2-hydroxy-3-phenylpyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-11-10(9-5-2-1-3-6-9)12(18)16-8-4-7-14-13(16)15-11/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCFHMLWQVPGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N=CC=CN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.